

commercial suppliers and purchasing of californidine for research

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Application Notes and Protocols: Californidine for Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the commercial sourcing, purchasing, and research applications of californidine. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support laboratory work and drug development.

Commercial Suppliers and Purchasing of Californidine

Californidine is available for research purposes from several reputable suppliers. Researchers should always request a Certificate of Analysis (CoA) to ensure the purity and identity of the compound. Institutional purchasing procedures must be followed, which typically involve procurement through an approved vendor system.

Table 1: Commercial Suppliers of Research-Grade Californidine



Supplier	Product Name/Number	CAS Number	Purity	Available Quantities
MilliporeSigma (Sigma-Aldrich) [1]	Californidine perchlorate (PHL89592- 10MG)	18830-99-4	Not specified	10 mg
BioCrick[2]	Californidine	18830-99-4	>98%	Inquire for details
Biosynth[3]	XC161667 - Californidine	18830-99-4	Not specified	0.5 mg, 1 mg, 2 mg, 5 mg, Custom
Benchchem[4]	B190724 - Californidine	18830-99-4	Not specified	Inquire for details
Phytolab[5]	Californidine perchlorate	17939-31-0	Not specified	Inquire for details
Extrasynthese	Protopine (related alkaloid)	130-86-9	Not specified	Inquire for details

Note: Pricing is subject to change and should be confirmed with the supplier. A minimum order value may apply.[3]

Research Applications and Biological Activity

Californidine is a benzophenanthridine alkaloid found in plants such as the California poppy (Eschscholzia californica)[4]. It is a subject of research for its potential sedative, analgesic, and anxiolytic properties[4][6].

Key Research Areas:

Neuropharmacology: Studies have investigated its interaction with serotonin (5-HT) and GABA-A receptors[6][7]. A 70% ethanol extract of Eschscholzia californica, containing californidine, was found to bind to 5-HT(1A) and 5-HT(7) receptors[7][8]. However, one study noted that californidine itself did not inhibit the binding of [3H]8-OH-DPAT to serotonin receptors[9].



- Enzyme Inhibition: Research suggests that californidine may inhibit enzymes associated with pathogens like HIV and E. coli[4]. It has also been studied for its effects on acetylcholinesterase (AChE) and prolyl oligopeptidase (POP)[4].
- Pharmacokinetics: The interaction of californidine with cytochrome P450 enzymes, which are crucial for drug metabolism, is an area of study[4].
- Intestinal Permeability: The absorption and transport of californidine across the intestinal barrier have been investigated using Caco-2 cell models[10].

Quantitative Data Summary

Table 2: Intestinal Permeability of Californidine in Caco-2 Cell Model[5]

Direction	Apparent Permeability Coefficient (Papp) (x 10 ⁻⁶ cm/s)	Efflux Ratio (ER)	Recovery (%)	Classification
Apical to Basolateral (A-B)	0.58	8.6	90.3	Low-to- moderately permeable
Basolateral to Apical (B-A)	4.93	114		

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Experimental Protocols

The following are representative protocols synthesized from methodologies described in the scientific literature. Researchers should adapt these protocols to their specific experimental conditions and cell lines.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor



This protocol is based on the methodology used to assess the binding of compounds to the 5-HT1A receptor[7][8].

Objective: To determine the binding affinity of californidine to the 5-HT1A receptor.

Materials:

- Californidine
- [3H]8-OH-DPAT (radioligand)
- Human 5-HT1A receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
- Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Non-specific binding control: 10 μM Serotonin or Spiperone
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a stock solution of californidine in a suitable solvent (e.g., DMSO) and make serial dilutions in the binding buffer.
- In a 96-well plate, add 50 μ L of the californidine dilution (or vehicle for total binding, or non-specific control).
- Add 50 μL of [3H]8-OH-DPAT (at a concentration near its Kd for the 5-HT1A receptor).
- Add 100 μL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 μg).
- Incubate the plate at room temperature (or 37°C) for 60 minutes.



- Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
- · Measure the radioactivity in a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of californidine by non-linear regression analysis of the competition binding data.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is based on the methodology for assessing the intestinal permeability of compounds[5][10].

Objective: To evaluate the permeability of californidine across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

- Caco-2 cells
- Transwell® inserts (e.g., 12-well format)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% nonessential amino acids, and 1% penicillin-streptomycin
- Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
- Californidine
- Lucifer yellow (as a marker for monolayer integrity)



LC-MS/MS system for quantification

Procedure:

- Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 4.5 x 10⁵ cells/cm² and culture for 21-28 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.
- Prior to the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Wash the monolayers twice with pre-warmed HBSS.
- For Apical to Basolateral (A-B) permeability: Add the californidine solution (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
- For Basolateral to Apical (B-A) permeability: Add the californidine solution to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.
- At the end of the experiment, collect samples from both the donor and receiver chambers.
- Include a Lucifer yellow permeability assay to confirm monolayer integrity throughout the experiment.
- Analyze the concentration of californidine in the collected samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
- Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).

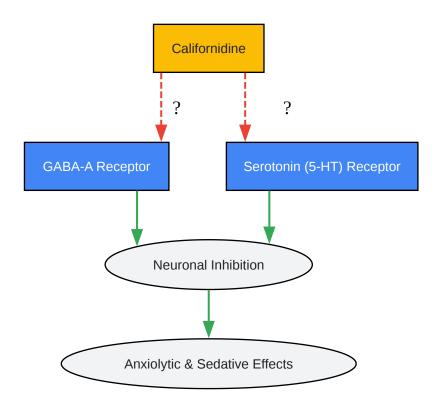




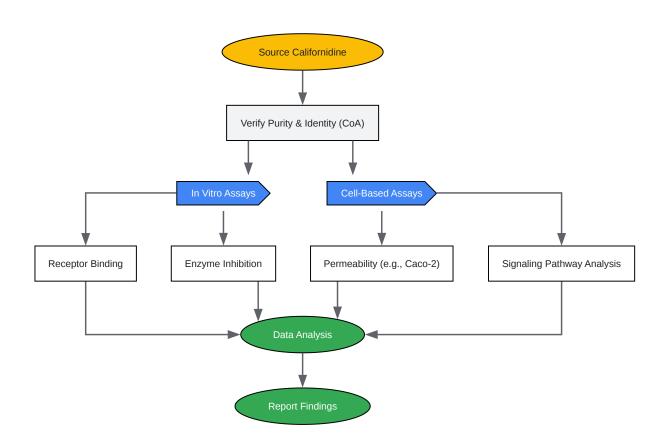
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanisms of action of californidine and a general workflow for its analysis.









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